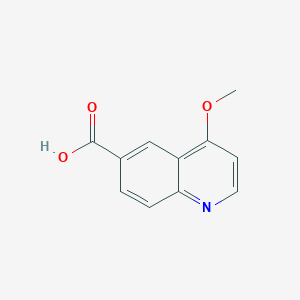

4-Methoxyquinoline-6-carboxylic acid

Description

4-Methoxyquinoline-6-carboxylic acid is a heterocyclic organic compound featuring a quinoline backbone with a methoxy (-OCH₃) substituent at position 4 and a carboxylic acid (-COOH) group at position 4.

- Doebner reaction: Used to prepare 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives by refluxing substituted benzaldehyde, pyruvic acid, and p-anisidine in ethanol .

- Pd-catalyzed cross-coupling reactions: Employed for constructing substituted quinolines, as seen in the synthesis of 4-amino-2,3-bis(4-methoxyphenyl)quinoline .

Key properties of 4-methoxyquinoline-6-carboxylic acid include its molecular formula (C₁₁H₉NO₃) and molecular weight (203.19 g/mol), inferred from analogs like 4-hydroxy-6-methoxyquinoline-2-carboxylic acid .

Properties

IUPAC Name |

4-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-4-5-12-9-3-2-7(11(13)14)6-8(9)10/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKFVRYODVEGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids. For 4-methoxyquinoline-6-carboxylic acid, the reaction typically involves:

-

Reactants : Isatin derivatives and ketones (e.g., phenylacetic acid) in alkaline media.

-

Conditions : Reflux in aqueous sodium hydroxide (15% w/v) at 100–120°C for 3–5 hours .

-

Mechanism : Cyclization of the intermediate anilide formed by condensation of isatin with the ketone.

-

Yield : 55–72% after purification via recrystallization or HPLC .

Example :

6-Bromoisatin reacts with pyruvic acid in NaOH, followed by nitrobenzene-mediated decarboxylation to yield 7-bromoquinoline-4-carboxylic acid, which is then methoxylated .

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid derivatives serve as precursors for constructing the quinoline core:

-

Reactants : 4-Amino-2-methoxybenzamide with nucleophilic agents (e.g., 3-chloro-1,2-propanediol).

-

Conditions : Heated in dimethylformamide (DMF) at 110–120°C for 9–10 hours .

-

Key Step : Intramolecular cyclization under acidic or basic conditions.

Optimization :

-

Temperature control (75–100°C) minimizes side reactions.

Chlorination of Hydroxyquinoline Precursors

Chlorination is critical for introducing reactivity at the 4-position:

-

Reactants : 4-Hydroxy-7-methoxyquinoline-6-carboxamide with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Conditions : Reflux in tetrahydrofuran (THF) at 60–70°C for 6–8 hours .

-

Yield : 77–89% after solvent distillation and precipitation .

Safety Note :

-

Thionyl chloride requires careful handling due to corrosive and toxic fumes.

Improved Process Using Formamide

A scalable industrial method involves formamide-mediated synthesis:

-

Reactants : Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate with formamide.

-

Conditions : Sodium tert-butoxide in DMF at 0–5°C for 5 hours .

-

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

-

Reactants : Substituted anilines, benzaldehyde, and pyruvic acid.

-

Conditions : Ethanol solvent, microwave irradiation at 150–200 W for 1–2 minutes .

Comparison to Conventional Methods :

Comparative Analysis of Methods

| Method | Key Reactants | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Pfitzinger Reaction | Isatin, ketones | Alkaline reflux | 55–72% | Versatile for substituent variation |

| Anthranilic Acid Cyclization | 4-Amino-2-methoxybenzamide | DMF, 110–120°C | 72% | High purity |

| Chlorination | SOCl₂/POCl₃ | THF reflux | 77–89% | Scalable |

| Formamide Process | Formamide, NaOtBu | 0–5°C | 77% | Low-temperature, safe |

| Microwave Synthesis | Anilines, benzaldehyde | Microwave irradiation | 80–85% | Rapid, energy-efficient |

Recent Advancements

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form quinoline-6-carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinoline-6-carboxylic acid.

Reduction: 4-Methoxyquinoline-6-methanol.

Substitution: Various halogenated quinoline derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

MQCA has demonstrated notable antimicrobial properties. Studies indicate that derivatives of 4-methoxyquinoline compounds exhibit activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .

Anticancer Properties

Research has shown that MQCA and its derivatives can inhibit the proliferation of cancer cells. For instance, certain studies highlight its effectiveness against breast cancer cell lines, where it induces apoptosis (programmed cell death) through the activation of specific cellular pathways . The compound's ability to interact with DNA and inhibit topoisomerases further enhances its anticancer potential.

Anti-inflammatory Effects

MQCA exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its derivatives have been tested for their ability to reduce inflammation in animal models, suggesting potential use in therapies for conditions like arthritis and inflammatory bowel disease .

Material Science

Dyes and Pigments

The unique chemical structure of MQCA allows it to be used as a precursor for synthesizing various dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable in producing colored materials for textiles and coatings .

Polymer Additives

MQCA is also explored as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications in automotive and aerospace industries .

Synthetic Intermediate

Building Block in Organic Synthesis

MQCA serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling the synthesis of more complex molecules. This property is particularly useful in developing pharmaceutical compounds where structural diversity is crucial .

Synthesis of Quinoline Derivatives

The compound can be utilized to synthesize various quinoline derivatives, which are important in drug discovery. These derivatives often exhibit enhanced biological activities compared to their parent compounds, making MQCA a key intermediate in medicinal chemistry .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of MQCA against clinical isolates of resistant bacteria. Results showed that MQCA exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, MQCA was tested on various cancer cell lines. The results indicated that MQCA significantly reduced cell viability and induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 4-Methoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting DNA replication and leading to cell death. In anticancer research, it interferes with cellular pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Differences

- Positional Isomerism: 4-Methoxyquinoline-6-carboxylic acid and 6-methoxyquinoline-4-carboxylic acid are positional isomers. The former has a carboxylic acid at position 6, which may enhance hydrogen bonding compared to position 4 in the latter . 2-Methylquinoline-6-carboxylic acid exhibits reduced solubility due to the hydrophobic methyl group at position 2 .

- Electronic Effects: Electron-withdrawing groups (e.g., -COOH, -Cl) at position 3 or 4 increase acidity and reactivity. For example, 4-chloro-6-methoxyquinoline-3-carboxylic acid has a higher electrophilic character than the parent compound . The fluoro substituent in 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid enhances metabolic stability and bioavailability .

Key Research Findings

- Thermal Stability: Derivatives like 4-amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline exhibit high melting points (~223–225°C), suggesting robust crystalline structures .

- Spectroscopic Characterization: NMR and IR data confirm regioselectivity in synthesis. For example, the carbonyl stretch at 1725 cm⁻¹ in 2-(2-methoxyphenyl)-3-(methylsulfonamido)-quinoline-4-carboxylic acid validates ester formation .

Biological Activity

4-Methoxyquinoline-6-carboxylic acid (MQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of MQCA, supported by relevant research findings and data tables.

Chemical Structure

MQCA has the molecular formula C₁₁H₉NO₃, featuring a quinoline core with a methoxy group at position 4 and a carboxylic acid group at position 6. The presence of these functional groups contributes to its biological activity.

Synthesis Methods

Various synthetic routes have been developed for MQCA and its derivatives. One notable method involves the condensation of isatin with various aromatic ketones in the presence of potassium hydroxide, yielding high-purity products under mild conditions . This approach allows for the exploration of structural modifications that can enhance biological efficacy.

Antimicrobial Properties

MQCA and its derivatives exhibit potent antimicrobial activity. Studies have demonstrated that compounds with similar quinoline structures possess significant antibacterial and antifungal properties. For instance, derivatives of quinoline-4-carboxylic acid showed effective inhibition against Candida albicans and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 4-Methoxyquinoline-6-carboxylic acid | E. coli | 8 |

| Quinoline-4-carboxylic acid derivatives | C. albicans | 4 |

Anti-Cancer Activity

Research has indicated that MQCA exhibits anti-cancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that MQCA has selective cytotoxicity against multiple cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer). The IC50 values for these cell lines were reported to be significantly lower than those for normal cells, indicating a favorable therapeutic index .

| Cell Line | IC50 (µM) |

|---|---|

| H460 | 5 |

| MKN-45 | 7 |

| Normal Cells | >50 |

P-Glycoprotein Inhibition

MQCA has also been studied for its role as a P-glycoprotein (P-gp) inhibitor. P-gp is a crucial protein involved in drug resistance in cancer therapy. Compounds derived from MQCA demonstrated enhanced P-gp inhibition compared to traditional inhibitors like verapamil, suggesting that MQCA could improve the bioavailability of co-administered drugs .

Case Studies

-

Antimicrobial Evaluation

A series of quinoline derivatives, including MQCA, were evaluated for their antimicrobial properties against clinical isolates of bacteria and fungi. The study found that modifications at the 4-position significantly enhanced antibacterial activity. -

Cancer Therapeutics

In a preclinical study, MQCA was administered to tumor-bearing mice models. Results indicated significant tumor regression correlated with decreased expression of anti-apoptotic proteins, suggesting potential use in targeted cancer therapies. -

P-Glycoprotein Interaction

A comparative study assessed the efficacy of MQCA against established P-gp inhibitors in multidrug-resistant cancer cells. The findings highlighted that MQCA not only inhibited P-gp effectively but also reduced efflux rates of chemotherapeutic agents, enhancing their cytotoxic effects.

Q & A

Q. What are the established synthetic routes for 4-methoxyquinoline-6-carboxylic acid, and what reaction conditions are critical for high yield?

The synthesis of 4-methoxyquinoline-6-carboxylic acid can be achieved via the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones in an alkaline medium. For example, reacting 5-methoxyisatin with malonic acid derivatives under basic conditions (e.g., sodium hydroxide) yields the quinoline backbone . Optimizing stoichiometry, temperature (typically 80–100°C), and reaction time (12–24 hours) is critical to avoid side products like decarboxylated intermediates. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures high purity .

Q. How can researchers confirm the structural integrity of 4-methoxyquinoline-6-carboxylic acid after synthesis?

Key analytical techniques include:

- NMR spectroscopy : - and -NMR verify substituent positions (e.g., methoxy at C4, carboxylic acid at C6) by comparing shifts to related compounds like 2-hydroxy-6-methoxyquinoline-4-carboxylic acid .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H] at m/z 220.06 for CHNO) .

Q. What are the common functionalization strategies for modifying 4-methoxyquinoline-6-carboxylic acid?

- Substitution : Electrophilic aromatic substitution at C2 or C8 positions using HNO/HSO (nitration) or Cl/FeCl (chlorination) .

- Esterification : Converting the carboxylic acid to methyl/ethyl esters via Fischer esterification (HSO/MeOH) for improved solubility .

- Amidation : Coupling with amines using EDC/HOBt to generate amide derivatives for biological screening .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of 4-methoxyquinoline-6-carboxylic acid?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance cyclization efficiency in Pfitzinger reactions .

- Continuous flow reactors : Improve scalability and reduce side reactions by controlling residence time and temperature gradients .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) increase intermediate stability compared to aqueous systems .

Q. What methodologies are used to analyze contradictory data in biological activity studies of quinoline derivatives?

- Dose-response assays : Replicate studies across multiple cell lines (e.g., HEK-293, HeLa) to distinguish compound-specific effects from cell-line artifacts .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., demethylated or oxidized metabolites) that may interfere with activity .

- Computational docking : Compare binding affinities of 4-methoxyquinoline-6-carboxylic acid derivatives with target proteins (e.g., HIV-1 integrase) to rationalize activity discrepancies .

Q. How can solubility limitations of 4-methoxyquinoline-6-carboxylic acid be addressed in in vitro assays?

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while minimizing cytotoxicity .

- Prodrug design : Synthesize PEGylated or glycosylated derivatives to enhance aqueous solubility .

- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability in cellular uptake studies .

Q. What strategies are employed to elucidate structure-activity relationships (SAR) for 4-methoxyquinoline-6-carboxylic acid derivatives?

- Positional isomer libraries : Compare C4-methoxy vs. C6-methoxy analogs to identify substituent effects on antimicrobial activity .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electronic (e.g., Hammett constants) and steric parameters with bioactivity data .

- Fragment-based screening : Replace the quinoline core with indole or isoquinoline scaffolds to assess backbone flexibility .

Q. How can computational methods guide the design of 4-methoxyquinoline-6-carboxylic acid-based inhibitors?

- Molecular dynamics simulations : Predict binding stability with targets like Mycobacterium tuberculosis enoyl-ACP reductase .

- ADMET profiling : SwissADME or pkCSM tools forecast pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier permeability) .

- Free-energy perturbation (FEP) : Quantify the impact of substituent modifications (e.g., -OCH to -CF) on binding free energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.